molecular formula C12H15NO4 B14301657 1-[(Benzylcarbamoyl)oxy]ethyl acetate CAS No. 112613-77-1

1-[(Benzylcarbamoyl)oxy]ethyl acetate

Cat. No.: B14301657
CAS No.: 112613-77-1
M. Wt: 237.25 g/mol
InChI Key: AWCBVZIBKIKBQQ-UHFFFAOYSA-N
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Description

1-[(Benzylcarbamoyl)oxy]ethyl acetate is a synthetic ester derivative featuring a benzylcarbamoyloxy group linked to an ethyl acetate backbone. This compound is part of a broader class of tetrahydroisoquinoline derivatives synthesized for pharmacological studies, particularly as selective antagonists targeting specific receptors . The synthesis involves alkylation reactions starting from precursor compounds like 24 (a tetrahydroisoquinoline derivative), reacting with ethyl bromoacetate to yield 26a (ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)acetate) with a 90% yield . Key structural elements include:

  • A 3,4-dimethoxyphenyl substituent, enhancing lipophilicity and receptor affinity.
  • An ethyl acetate moiety, influencing solubility and metabolic stability.

Spectroscopic confirmation (¹H NMR at 300 MHz in chloroform-d) and mass spectrometry (m/z) validated its purity and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzylcarbamoyl)oxy]ethyl acetate typically involves the esterification of benzylcarbamoyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzylcarbamoyl)oxy]ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylcarbamoyl alcohol and acetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Benzylcarbamoyl alcohol and acetic acid.

    Reduction: Benzylcarbamoyl alcohol.

    Substitution: Various benzylcarbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Benzylcarbamoyl)oxy]ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo hydrolysis in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of 1-[(Benzylcarbamoyl)oxy]ethyl acetate involves its hydrolysis to release benzylcarbamoyl alcohol and acetic acid. The benzylcarbamoyl group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The pathways involved in its action include ester hydrolysis and subsequent interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of 1-[(Benzylcarbamoyl)oxy]ethyl Acetate and Analogous Compounds

Compound Name Core Structure Functional Groups Synthesis Yield Key Applications
This compound (26a) Tetrahydroisoquinoline derivative Benzylcarbamoyl, ethyl acetate, dimethoxyphenyl 90% Medicinal chemistry (receptor antagonism)
Benzyl acetate (1j) Simple ester Benzyl, acetate 86% Fragrances, solvents
Ethyl 4-methylbenzoate Benzoate ester 4-methylphenyl, ethyl ester N/A Industrial synthesis
25u (N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-[hexyl(methyl)amino]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide) Tetrahydroisoquinoline derivative Hexyl(methyl)amino, dimethoxyphenyl 90% Pharmacological research

Key Observations:

Structural Complexity: 26a and 25u share a tetrahydroisoquinoline core but differ in substituents. 26a’s ethyl acetate and benzylcarbamoyl groups contrast with 25u’s hexyl(methyl)amino group, impacting receptor selectivity . Benzyl acetate (1j) is structurally simpler, lacking the carbamoyl and amino functionalities, which limits its pharmacological utility but enhances volatility for fragrance applications .

Synthetic Efficiency: Both 26a and 25u exhibit high yields (90%), suggesting robust alkylation protocols for tetrahydroisoquinoline derivatives . Benzyl acetate achieves 86% yield via acetylation, reflecting optimized conditions for simple ester synthesis .

Spectroscopic Profiles :

  • 26a : ¹H NMR signals at δ 7.36–7.29 (m, 5H, aromatic), 4.31 (s, 2H, -OCH₂), and 2.08 (s, 3H, -COCH₃) confirm ester and aromatic moieties .
  • Benzyl acetate (1j) : Distinct NMR peaks at δ 5.09 (s, 2H, -OCH₂Ph) and 2.08 (s, 3H, -COCH₃) highlight its simpler structure .

Properties

CAS No.

112613-77-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(benzylcarbamoyloxy)ethyl acetate

InChI

InChI=1S/C12H15NO4/c1-9(14)16-10(2)17-12(15)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3,(H,13,15)

InChI Key

AWCBVZIBKIKBQQ-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C)OC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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